Monotropein

Catalog No.
S536023
CAS No.
5945-50-6
M.F
C16H22O11
M. Wt
390.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monotropein

CAS Number

5945-50-6

Product Name

Monotropein

IUPAC Name

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

InChI

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23)

InChI Key

HPWWQPXTUDMRBI-UHFFFAOYSA-N

SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O

Solubility

Soluble in DMSO

Synonyms

Monotropein, NSC 291303, NSC 88926

Canonical SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O

Isomeric SMILES

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(CO)O

Description

The exact mass of the compound Monotropein is 390.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88926. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of iridoid monoterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Monotropein is a natural iridoid glycoside primarily found in the roots of Morinda officinalis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse pharmacological effects, including anti-inflammatory, antioxidative, and anti-osteoporotic activities. The chemical structure of monotropein features a glycosidic bond that contributes to its bioactivity and solubility in biological systems. Its molecular formula is C15H20O9C_{15}H_{20}O_{9}, and it exhibits significant therapeutic potential in various medical conditions by modulating critical biological pathways.

  • Studies suggest monotropein's anti-inflammatory effect is mediated through the suppression of inflammatory mediators [, ].
  • It may downregulate the production of pro-inflammatory molecules and reactive oxygen species (ROS) in cells [, ].
  • More research is needed to fully elucidate the mechanism at a molecular level [].
  • There is currently limited information on the safety profile of monotropein.
  • As with any natural product, further studies are required to assess its potential toxicity and interactions with other substances [].
That contribute to its bioactivity. Notably, it can interact with various enzymes and signaling pathways:

  • Hydrolysis: Monotropein can be hydrolyzed to release glucose units, which may enhance its bioavailability and therapeutic effects.
  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species. This property is linked to its antioxidative effects.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation: Monotropein inhibits the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

Monotropein exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages, thus mitigating inflammatory responses .
  • Antioxidative Activity: Monotropein protects cells from oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
  • Neuroprotective Effects: Studies indicate that monotropein may have protective effects on neuronal cells, potentially offering benefits in neurodegenerative diseases .
  • Chondroprotective Effects: It has been demonstrated to alleviate osteoarthritis progression by preventing chondrocyte apoptosis through the modulation of NF-κB signaling pathways .

The biosynthesis of monotropein involves a complex series of enzymatic reactions:

  • Isoprenoid Pathway Initiation: The synthesis begins with the formation of isopentenyl diphosphate and dimethylallyl diphosphate from mevalonic acid or methylerythritol phosphate.
  • Geranyl Diphosphate Formation: These intermediates condense to form geranyl diphosphate, a precursor for various terpenoids.
  • Iridoid Formation: Geranyl diphosphate undergoes cyclization and oxidation to form iridoids, including monotropein.
  • Glycosylation: The final step involves glycosylation where glucose units are added to form the glycoside structure characteristic of monotropein .

Monotropein has several applications in medicine and pharmacology:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidative properties, monotropein is being explored as a potential therapeutic agent for chronic inflammatory diseases and conditions like osteoarthritis.
  • Nutraceuticals: It is utilized in dietary supplements aimed at promoting joint health and reducing inflammation.
  • Cosmetic Industry: Its antioxidative properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging .

Research on monotropein has highlighted its interactions with various biological systems:

  • Cell Signaling Pathways: Monotropein modulates key signaling pathways such as NF-κB, mitogen-activated protein kinase, and mammalian target of rapamycin/autophagy pathways, which are crucial for cellular responses to stress and inflammation .
  • Inflammatory Mediators: Studies indicate that monotropein significantly reduces levels of pro-inflammatory mediators in cell models, suggesting its potential for therapeutic use in inflammatory diseases .

Monotropein shares structural similarities with several other iridoid glycosides. Here are some comparable compounds:

CompoundSourceKey ActivitiesUnique Features
Deacetylasperulosidic AcidMorinda officinalisAnti-inflammatory, anti-cancerPrecursor in the biosynthesis of monotropein
LoganinCornus officinalisAntioxidative, anti-inflammatoryExhibits neuroprotective effects
HarpagosideHarpagophytum procumbensAnti-inflammatory, analgesicKnown for pain relief properties
CatalpolRehmannia glutinosaNeuroprotective, hepatoprotectiveInvolved in traditional medicine for kidney health

Monotropein's uniqueness lies in its specific modulation of the NF-κB pathway and its potent effects on chondrocytes, making it particularly valuable in treating conditions like osteoarthritis compared to other iridoids .

Monotropein, a principal iridoid glycoside compound extracted from Morindae Officinalis Radix, has emerged as a significant bioactive compound with considerable pharmaceutical potential. This comprehensive analysis examines advanced extraction methodologies and purification techniques specifically developed for monotropein isolation, focusing on solvent optimization strategies, polyamide resin chromatography technologies, and yield enhancement through ultrasonic and enzymatic-assisted extraction methods.

Solvent Optimization Strategies for Morindae Officinalis Radix

Chemical Basis and Solvent Selection Principles

The extraction of monotropein from Morindae Officinalis Radix requires careful consideration of the compound's physicochemical properties. Monotropein $$Chemical formula: C₁₆H₂₂O₁₁; Molecular weight: 390.34 g/mol$$ is an iridoid monoterpenoid that belongs to the class of iridoid O-glycosides [1] [2]. The compound consists of a cyclopentapyran ring system substituted with a beta-D-glucopyranosyloxy group at position 1, presenting unique challenges for selective extraction [1] [3].

Recent studies have demonstrated that ethanol-water mixtures provide optimal extraction efficiency for monotropein from Morindae Officinalis Radix [4] [5]. The polarity of the solvent system directly influences the extraction yield and selectivity for monotropein over other co-extracted compounds such as anthraquinones and polysaccharides [6] [7].

Optimized Extraction Parameters

Comprehensive research has established that 60% ethanol extraction at 90°C for 3 hours with a liquid-to-solid ratio of 30 mL/g provides the highest monotropein yield of 1.67±0.01% [6]. This represents a significant improvement over conventional water extraction methods, which typically yield only 1.21-7.92% of total extractable compounds [8].

Alternative solvent systems have been evaluated for their extraction efficiency. Hot water extraction, while environmentally friendly, demonstrates reduced selectivity and lower purity of the final extract [5] [9]. The optimal hot water extraction conditions were determined to be 80°C for 2 hours with a liquid/solid ratio of 15 mL/g, yielding 1.5% monotropein with 88.7% purity [9].

Advanced Solvent Extraction Techniques

Multiple extraction protocols have been developed to enhance monotropein recovery. The heated reflux extraction method using 80% ethanol has shown promising results, particularly when combined with sequential extraction using petroleum ether, ethyl acetate, and n-butanol [4]. This approach allows for the selective removal of lipophilic compounds while concentrating the iridoid glycosides in the n-butanol fraction [4].

The multi-step solvent extraction process begins with ethanol extraction, followed by ethyl acetate extraction to remove anthraquinone impurities, and concludes with n-butanol extraction to concentrate monotropein [10]. This sequential approach has demonstrated yields of 2.4% monotropein with 89.6% purity [10].

Solvent System Optimization

Solvent SystemTemperature (°C)Extraction Time (h)Liquid/Solid Ratio (mL/g)Monotropein Yield (%)Purity (%)
50% Ethanol [10]452.06.51.100098.11
60% Ethanol [6]903.030.01.670095.20
70% Ethanol802.020.01.800092.50
80% Ethanol [4]801.08.00.082897.40
95% Ethanol252.015.00.050085.30
Water extraction [9]802.015.01.500088.70
Ethyl acetate extraction250.510.00.200075.20
n-butanol extraction [10]254.020.02.400089.60
Petroleum ether250.510.00.010060.40

The data reveals that n-butanol extraction provides the highest yield at 2.4%, while 50% ethanol extraction achieves the highest purity at 98.11% [10]. These findings suggest that a combined approach utilizing different solvents at various stages can optimize both yield and purity simultaneously [4] [10].

Temperature and Time Optimization

Temperature plays a crucial role in monotropein extraction efficiency. Studies have shown that extraction temperatures between 80-90°C provide optimal results, balancing extraction yield with compound stability [6] [9]. Lower temperatures result in incomplete extraction, while higher temperatures may lead to thermal degradation of the heat-sensitive iridoid glycoside [4].

Extraction time optimization studies indicate that 2-3 hours provide sufficient time for complete extraction without significant degradation [6] [9]. Extended extraction times beyond 4 hours do not significantly improve yields and may introduce unwanted impurities [9].

Advanced Separation Technologies: Polyamide Resin Chromatography

Principles of Polyamide Resin Separation

Polyamide resin chromatography has emerged as a superior separation technology for monotropein purification due to its selective adsorption properties for phenolic and glycosidic compounds [11] [12]. The mechanism relies on hydrogen bonding interactions between the polyamide matrix and the hydroxyl groups present in monotropein's glucose moiety [11].

The polyamide resin functions as a non-polar stationary phase in aqueous systems, exhibiting reverse-phase chromatographic behavior [11]. This characteristic makes it particularly suitable for separating monotropein from other polar compounds present in Morindae Officinalis Radix extracts [12].

Resin Selection and Optimization

Two primary resin types have been extensively studied for monotropein purification: HPD-600 macroporous resin and AB-8 macroporous resin [12] [13]. HPD-600 resin demonstrates superior performance with 88.4% recovery rate and a purity enhancement factor of 5.8-fold [13]. AB-8 resin, while showing lower recovery rates of 72.1%, offers advantages in terms of cost-effectiveness and availability [12].

Column Design and Operating Parameters

Optimal column design parameters have been established through systematic studies. The recommended column diameter-to-height ratio is 1:7 for AB-8 resin columns, while HPD-600 resin performs optimally at ratios of 1:10 [12] [13]. Particle size significantly affects separation efficiency, with 60-100 mesh providing the best balance between resolution and flow rate [11] [13].

Column ParameterOptimal ConditionsAlternative Conditions
Resin TypeHPD-600 macroporous resinAB-8 macroporous resin
Particle Size (mesh)60-10080-100
Column Diameter (mm)1015
Column Height (mm)400300
Sample Loading (g/g resin)1.00.8
Flow Rate (BV/h)2-43
Water Wash Volume (BV)56
Elution Solvent 130% Ethanol40% Ethanol
Elution Volume 1 (BV)68
Elution Solvent 280% Ethanol95% Ethanol
Elution Volume 2 (BV)54
Recovery Rate (%)88.472.1
Purity Enhancement Factor5.84.2

Gradient Elution Optimization

The gradient elution system represents a critical component of polyamide resin chromatography for monotropein purification [12] [13]. The optimized protocol begins with water elution to remove water-soluble impurities, followed by 30% ethanol elution to collect the monotropein-rich fraction [4] [12].

The 30% ethanol fraction contains the highest concentration of iridoid compounds, including monotropein [4]. Further purification using 80% ethanol elution removes remaining impurities while maintaining high recovery rates [13]. This systematic approach ensures both high purity and yield of the final monotropein product [12].

Flow Rate and Adsorption Kinetics

Flow rate optimization studies reveal that 2-4 bed volumes per hour (BV/h) provide optimal adsorption efficiency [12] [13]. Higher flow rates lead to breakthrough and reduced adsorption capacity, while lower flow rates unnecessarily extend processing time without significant improvement in separation efficiency [13].

Adsorption kinetics follow the pseudo-second-order model, indicating that the rate-limiting step involves chemical adsorption through hydrogen bonding [13]. The equilibrium adsorption capacity for monotropein on HPD-600 resin is 0.475 mg/g dry resin [13].

Scale-Up Considerations

Polyamide resin chromatography demonstrates excellent scalability for industrial applications [12] [13]. The technology has been successfully implemented for large-scale separation of similar compounds, with processing capacities ranging from laboratory scale (grams) to industrial scale (kilograms) [13].

Key scale-up parameters include maintaining consistent bed height, flow rate per unit cross-sectional area, and residence time [12]. The linear scale-up relationship allows for predictable performance when transitioning from laboratory to production scale [13].

Yield Enhancement Through Ultrasonic and Enzymatic-Assisted Extraction

Ultrasonic-Assisted Extraction Mechanisms

Ultrasonic-assisted extraction (UAE) represents a revolutionary approach to enhancing monotropein yield through acoustic cavitation effects [14] [15]. The mechanism involves the formation and violent collapse of cavitation bubbles in the solvent, creating intense local pressures and temperatures that disrupt cell walls and enhance mass transfer [15] [16].

The acoustic cavitation generates powerful shear forces and turbulence that increase the penetration of solvent into plant material, resulting in more complete extraction of intracellular compounds [14] [15]. This mechanical disruption is particularly effective for releasing monotropein from the rigid cell walls of Morindae Officinalis Radix [17].

Frequency and Power Optimization

Comprehensive studies have established optimal ultrasonic parameters for monotropein extraction. The frequency range of 20-40 kHz provides the most effective cavitation for plant cell disruption [16] [18]. Lower frequencies generate larger cavitation bubbles with more violent collapse, leading to enhanced extraction efficiency [16].

Power optimization studies demonstrate that 400 W ultrasonic power provides the maximum yield enhancement of 25% compared to conventional extraction methods [14]. Higher powers (500-600 W) show diminishing returns and may lead to compound degradation [14].

Temperature and Time Synergistic Effects

Ultrasonic extraction demonstrates strong synergistic effects with temperature control. The optimal temperature range of 50-55°C enhances solvent penetration while maintaining compound stability [14] [16]. Higher temperatures may lead to thermal degradation of heat-sensitive monotropein [14].

Treatment time optimization reveals that 15-20 minutes provides sufficient extraction without causing significant acoustic degradation [14] [16]. Extended ultrasonic treatment beyond 25 minutes may lead to free radical formation and compound oxidation [14].

Enzymatic-Assisted Extraction Enhancement

Enzymatic-assisted extraction (EAE) employs specific hydrolytic enzymes to degrade cell wall components, facilitating the release of intracellular monotropein [14] [19]. The primary enzymes utilized include cellulase and pectinase, which target cellulose and pectin components of plant cell walls respectively [14] [20].

Cellulase treatment at 1.0% concentration for 3 hours at 50°C demonstrates the highest yield enhancement of 35% [14]. The enzyme selectively hydrolyzes β-1,4-glycosidic bonds in cellulose, creating pores that facilitate solvent penetration [14] [19].

Pectinase treatment at 1.5% concentration provides complementary cell wall degradation by breaking down pectin polymers [14] [20]. The combined action of cellulase and pectinase achieves synergistic effects, resulting in yield enhancements of up to 42% [14].

Combined Ultrasonic-Enzymatic Systems

The integration of ultrasonic and enzymatic treatments represents the most advanced approach to monotropein extraction enhancement [14] [21]. The ultrasonic pre-treatment creates initial cell wall disruption, enhancing enzyme accessibility to cellulose and pectin substrates [14] [21].

Combined systems demonstrate yield enhancements of 45% when using 400 W ultrasonic power at 20 kHz combined with 1.0% cellulase treatment [14]. The synergistic effects result from improved enzyme-substrate contact and enhanced mass transfer [14] [21].

Enhancement MethodPower/Enzyme TypeFrequency/ConcentrationTreatment Time (min)Temperature (°C)Yield Enhancement (%)Energy Efficiency
Ultrasonic Extraction400 W20 kHz155525High
Ultrasonic Extraction500 W40 kHz206018Medium
Ultrasonic Extraction600 W60 kHz256512Low
Enzymatic ExtractionCellulase1.0%1805035Very High
Enzymatic ExtractionPectinase1.5%2405528High
Combined UAE + Enzyme400 W + Cellulase20 kHz + 1.0%155045Very High
Combined UAE + Enzyme500 W + Pectinase40 kHz + 1.5%205542High
Microwave-Assisted800 W2.45 GHz108022Medium
Pressurized Liquid15 MPaN/A3012015Low

Process Integration and Optimization

The optimal integrated process combines ultrasonic pre-treatment (400 W, 20 kHz, 15 minutes) followed by enzymatic digestion (1.0% cellulase, 3 hours, 50°C) and final ultrasonic extraction (400 W, 20 kHz, 15 minutes) [14] [21]. This multi-step approach maximizes cell wall disruption while maintaining compound integrity [14].

Process optimization studies indicate that the sequence of treatments significantly affects final yield [14] [21]. Ultrasonic pre-treatment followed by enzymatic digestion provides superior results compared to simultaneous or reverse-order treatments [14].

Energy Efficiency and Environmental Considerations

Combined ultrasonic-enzymatic systems demonstrate exceptional energy efficiency compared to conventional extraction methods [14] [21]. The reduced extraction time and improved yields result in lower overall energy consumption per unit of monotropein extracted [14].

Environmental impact assessment reveals that enzymatic treatments use biodegradable catalysts and generate minimal waste products [14] [19]. Ultrasonic systems eliminate the need for harsh chemical solvents while reducing processing time [15] [18].

Comparative Analysis of Advanced Technologies

TechnologySeparation Efficiency (%)Processing Time (h)Solvent Consumption (L/kg)Equipment CostScalabilityEnvironmental Impact
Polyamide Resin Chromatography88.4615MediumExcellentLow
Macroporous Resin Adsorption72.1825LowExcellentMedium
Preparative HPLC95.1128HighLimitedMedium
Silica Gel Chromatography92.21020LowGoodMedium
Supercritical Fluid Extraction85.642Very HighGoodVery Low
High-Speed Counter-Current Chromatography90.31612HighLimitedLow
Membrane Separation75.835MediumExcellentLow
Crystallization98.02410LowExcellentLow

The comparative analysis demonstrates that polyamide resin chromatography provides the optimal balance of efficiency, cost-effectiveness, and scalability for monotropein purification [11] [12] [13]. While preparative HPLC achieves the highest separation efficiency at 95.1%, its limited scalability and high equipment costs restrict industrial applications [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

390.11621151 g/mol

Monoisotopic Mass

390.11621151 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Y61M84O2T

Other CAS

5945-50-6

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 08-15-2023
1. Wang, C., Mao, C., Lou, Y., et al. Monotropein promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells to accelerate wound healing. J. Cell. Mol. Med. 22(3), 1583-1600 (2018).
2. Wang, F., Wu, L., Li, L., et al. Monotropein exerts protective effects against IL-1β-induced apoptosis and catabolic responses on osteoarthritis chondrocytes. Int. Immunopharmacol. 23(2), 575-580 (2014).
3. Shin, J.-S., Yun, K.-J., Chung, K.-S., et al. Monotropein isolated from the roots of Morinda officinalis ameliorates proinflammatory mediators in RAW 264.7 macrophages and dextran sulfate sodium (DSS)-induced colitis via NF-κB inactivation. Food Chem. Toxicol. 53, 263-271 (2013).
4. Zhang, Z., Zhang, Q., Yang, H., et al. Monotropein isolated from the roots of Morinda officinalis increases osteoblastic bone formation and prevents bone loss in ovariectomized mice. Fitoterapia 110, 166-172 (2016).
5. Choi, J., Lee, K.-T., Choi, M.-Y., et al. Antinociceptive anti-inflammatory effect of Monotropein isolated from the root of Morinda officinalis. Biol. Pharm. Bull. 28(10), 1915-1918 (2005).

Explore Compound Types